N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic small molecule characterized by a pyrimidine core substituted with a methyl group at the 6-position. The pyrimidine ring is linked via a piperidin-3-yl group to a cyclopropanesulfonamide moiety. The compound’s structure was likely resolved using crystallographic methods such as SHELX programs , though detailed crystallographic data are absent in the provided materials.
Properties
IUPAC Name |
N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-10-7-13(15-9-14-10)17-6-2-3-11(8-17)16-20(18,19)12-4-5-12/h7,9,11-12,16H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHGEECFEQHCRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCCC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including enzyme inhibition, molecular interactions, and potential therapeutic roles.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₉N₃O₂S
- Molecular Weight : 288.41 g/mol
- CAS Number : 2640845-09-4
The compound features a piperidine ring, a cyclopropane moiety, and a sulfonamide group, which contribute to its biological activity by enabling interactions with various biological targets.
The primary biological activity of this compound involves the inhibition of specific enzymes, particularly protein tyrosine phosphatases (PTPs). PTPs play crucial roles in cellular signaling pathways, and their inhibition can lead to significant therapeutic effects in conditions such as cancer and metabolic disorders.
Key Enzymes Inhibited
| Enzyme Type | Role in Pathology | Effect of Inhibition |
|---|---|---|
| Protein Tyrosine Phosphatases (PTPs) | Modulate signaling pathways involved in cell growth and differentiation | Potential to inhibit tumor growth and metastasis |
In Vitro Studies
Research has demonstrated that this compound effectively inhibits PTP non-receptor types 1 and 2. These studies indicate that the compound can alter phosphorylation states of proteins involved in signaling pathways, potentially leading to altered cellular responses.
Case Studies
-
Cancer Cell Lines :
- In studies involving various cancer cell lines, treatment with this compound resulted in reduced cell viability and proliferation rates, suggesting its potential as an anti-cancer agent.
- Specific assays showed a decrease in phosphorylated ERK levels, indicating disruption of MAPK signaling pathways.
-
Metabolic Disorders :
- The compound has also been evaluated for its effects on insulin signaling pathways. In vitro assays demonstrated that it could enhance insulin sensitivity in adipocytes by modulating PTP activity.
Pharmacokinetics and Toxicity
Limited pharmacokinetic data are available; however, preliminary studies suggest that the compound has favorable absorption characteristics. Toxicity assessments indicate that it exhibits a low toxicity profile at therapeutic doses, making it a promising candidate for further development.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide with structurally related compounds from recent patent applications (2022), focusing on core heterocycles, substituents, and physicochemical properties.
Structural Variations in Core Heterocycles
Target Compound
- Core : Pyrimidine (6-methylpyrimidin-4-yl).
- The 6-methyl group may enhance metabolic stability compared to unsubstituted pyrimidines.
Analog 1: N-(1-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide
- Core : Imidazo-pyrrolo-pyrazine (fused tricyclic system).
Analog 2: N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide
- Core : Triazolo-pyrazine (fused bicyclic system with a triazole ring).
- Key Features : The triazole ring introduces additional nitrogen atoms, which may enhance polar interactions and aqueous solubility compared to the target compound.
Substituent and Linker Modifications
- Piperidine vs.
- Cyclobutyl Linker in Analog 2 : The rigid cyclobutyl group may restrict rotational freedom, favoring entropic gains upon target binding but possibly reducing synthetic accessibility.
Implications of Structural Differences
- Target Affinity : The target’s pyrimidine core may favor interactions with flat binding pockets (e.g., ATP sites in kinases), while fused cores in analogs might target deeper or more complex pockets.
- Solubility and Permeability : The triazolo-pyrazine core in Analog 2, with its additional nitrogen atoms, could improve aqueous solubility over the target’s pyrimidine. Conversely, the methyl group on the target compound may enhance membrane permeability.
- Metabolic Stability : Bulkier fused cores (e.g., imidazo-pyrrolo-pyrazine) in analogs may resist oxidative metabolism compared to the simpler pyrimidine core.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
